2-fluoro-N'-(4-nitrophenyl)benzohydrazide
Overview
Description
2-fluoro-N’-(4-nitrophenyl)benzohydrazide is a fluoro-based Schiff base compound. Schiff bases are a class of compounds characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is synthesized from the condensation of 2-fluorobenzohydrazide and 4-nitroacetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-(4-nitrophenyl)benzohydrazide involves the condensation reaction between 2-fluorobenzohydrazide and 4-nitroacetophenone. This reaction is typically catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 2-fluoro-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-N’-(4-aminophenyl)benzohydrazide.
Scientific Research Applications
2-fluoro-N’-(4-nitrophenyl)benzohydrazide has been explored for various scientific research applications, including:
Chemistry: Its photophysical properties make it useful in studying solvatochromism and computational chemistry.
Biology: Schiff bases, including this compound, have shown potential cytotoxic effects on certain cell lines.
Medicine: The compound’s structure allows it to be used in drug design and development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of materials for non-linear optics and photovoltaic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-(4-nitrophenyl)benzohydrazide involves its interaction with molecular targets through its functional groups. The nitro and fluoro groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its biological and chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: A similar Schiff base with an ethylidene group instead of a benzohydrazide group.
4-nitro-4’-amino-azobenzene: Another compound with a nitro group and similar photophysical properties.
Uniqueness
2-fluoro-N’-(4-nitrophenyl)benzohydrazide is unique due to its specific combination of fluoro and nitro groups, which confer distinct photophysical and chemical properties
Properties
IUPAC Name |
2-fluoro-N'-(4-nitrophenyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPYJCZRAZEPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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